molecular formula C12H12 B1624865 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene CAS No. 62234-75-7

5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene

Cat. No.: B1624865
CAS No.: 62234-75-7
M. Wt: 156.22 g/mol
InChI Key: RDGWXWRIVOVEAN-UHFFFAOYSA-N
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Description

5,6,7,8-Tetramethylidenebicyclo[222]oct-2-ene is a bicyclic hydrocarbon with a unique structure characterized by four methylene groups attached to a bicyclo[222]octene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene typically involves the Diels-Alder reaction. In one approach, a diene such as 1,3-butadiene reacts with a dienophile like 1,4-benzoquinone under controlled conditions to form the bicyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene involves its interaction with various molecular targets. The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes. This reactivity is due to the presence of multiple double bonds in its structure, which can participate in cycloaddition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its four methylene groups, which provide additional sites for chemical reactions. This makes it a versatile compound in organic synthesis and materials science .

Properties

IUPAC Name

5,6,7,8-tetramethylidenebicyclo[2.2.2]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12/c1-7-8(2)12-6-5-11(7)9(3)10(12)4/h5-6,11-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGWXWRIVOVEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2C=CC(C1=C)C(=C)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447567
Record name 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62234-75-7
Record name 5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Reactant of Route 3
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Reactant of Route 4
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Reactant of Route 5
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene
Reactant of Route 6
5,6,7,8-Tetramethylidenebicyclo[2.2.2]oct-2-ene

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